Ethyl 4-(benzyloxy)-3-hydroxybenzoate
Overview
Description
Ethyl 4-(benzyloxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-3-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(benzyloxy)-3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Williamson ether synthesis, where 4-hydroxy-3-ethoxybenzoic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the benzyloxy group on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and potassium carbonate in acetone.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-hydroxybenzaldehyde.
Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester group releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-3-hydroxybenzoate can be compared with similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the benzyloxy group, making it less hydrophobic.
Ethyl 3-hydroxybenzoate: The hydroxy group is positioned differently, affecting its reactivity.
Ethyl 4-(methoxy)-3-hydroxybenzoate: Contains a methoxy group instead of a benzyloxy group, altering its chemical properties.
The uniqueness of this compound lies in the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-hydroxy-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENFNUEKOZHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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